molecular formula C11H13N3O2 B13773148 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B13773148
M. Wt: 219.24 g/mol
InChI Key: RXAISJZHAOSCSY-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16)

InChI Key

RXAISJZHAOSCSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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